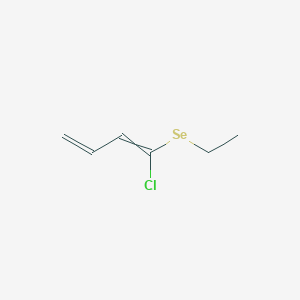
1-Chloro-1-(ethylselanyl)buta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(ethylselanyl)buta-1,3-diene is an organoselenium compound characterized by the presence of a chlorine atom and an ethylselanyl group attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(ethylselanyl)buta-1,3-diene typically involves the reaction of 1-chloro-1,3-butadiene with ethylselenol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
1-chloro-1,3-butadiene+ethylselenol→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(ethylselanyl)buta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.
Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Substitution: The chlorine atom can be substituted by nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as bromine (Br2) or hydrogen chloride (HCl) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed:
Electrophilic Addition: Products such as 1,2-dichloro-1-(ethylselanyl)butane or 1-chloro-2-bromo-1-(ethylselanyl)butane.
Oxidation: Selenoxide or selenone derivatives.
Substitution: Compounds with nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
1-Chloro-1-(ethylselanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(ethylselanyl)buta-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound reacts with electrophiles through the formation of a carbocation intermediate, which is stabilized by resonance.
Oxidation: The ethylselanyl group undergoes oxidation, leading to the formation of reactive selenium species that can interact with biological molecules.
Substitution: The chlorine atom is replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
1-Chloro-1-(ethylselanyl)buta-1,3-diene can be compared with other similar compounds, such as:
1-Chloro-1-(methylselanyl)buta-1,3-diene: Similar structure but with a methylselanyl group instead of an ethylselanyl group.
1-Chloro-1-(phenylselanyl)buta-1,3-diene: Contains a phenylselanyl group, which imparts different chemical properties.
1-Chloro-1-(ethylthio)buta-1,3-diene: Similar structure but with a sulfur atom instead of selenium.
Properties
CAS No. |
62807-61-8 |
|---|---|
Molecular Formula |
C6H9ClSe |
Molecular Weight |
195.56 g/mol |
IUPAC Name |
1-chloro-1-ethylselanylbuta-1,3-diene |
InChI |
InChI=1S/C6H9ClSe/c1-3-5-6(7)8-4-2/h3,5H,1,4H2,2H3 |
InChI Key |
XAPFQAKSEKFBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C(=CC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



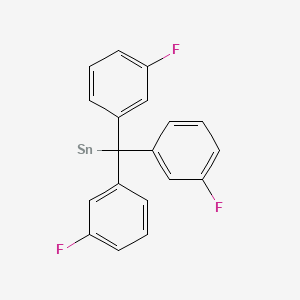




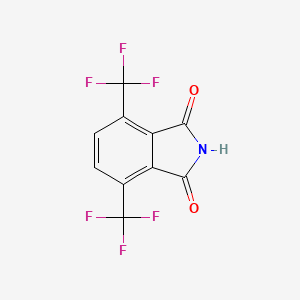
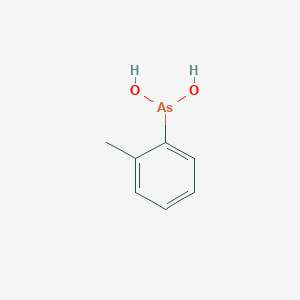
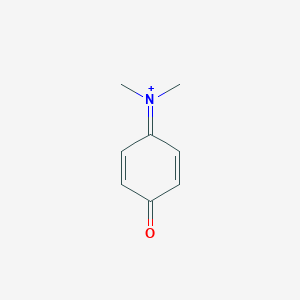

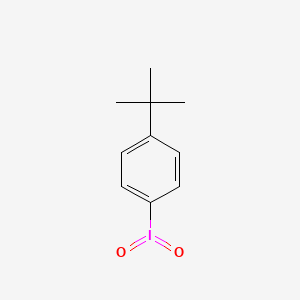
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
![Methyl 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butanoate](/img/structure/B14503074.png)

